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2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt

Thermal stability Drilling fluids Boiler water treatment

2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt (CAS 68037-40-1), also designated Poly(4-styrenesulfonic acid-co-maleic acid) sodium salt or SSMA copolymer, is a water-soluble anionic polyelectrolyte composed of sulfonated styrene and maleic anhydride/maleic acid units neutralized as the sodium salt. It is commercially supplied as a powder with an average Mw of ~20,000 Da and is available in two principal comonomer mole ratios: 1:1 (Sigma-Aldrich for general scale control and pigment/filler dispersion, and 3:1 (Sigma-Aldrich optimized for boiler water treatment, iron oxide dispersion, and calcium salt crystal modification.

Molecular Formula C12H10NaO3+
Molecular Weight 225.19 g/mol
CAS No. 68037-40-1
Cat. No. B1580509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt
CAS68037-40-1
Molecular FormulaC12H10NaO3+
Molecular Weight225.19 g/mol
Structural Identifiers
SMILESC=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+]
InChIInChI=1S/C8H8.C4H2O3.Na/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h2-7H,1H2;1-2H;/q;;+1
InChIKeyAGYUYWQDVRLUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Furandione, Polymer with Ethenylbenzene, Sulfonated, Sodium Salt (CAS 68037-40-1): Procurement-Ready Identity and Core Characteristics


2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt (CAS 68037-40-1), also designated Poly(4-styrenesulfonic acid-co-maleic acid) sodium salt or SSMA copolymer, is a water-soluble anionic polyelectrolyte composed of sulfonated styrene and maleic anhydride/maleic acid units neutralized as the sodium salt [1]. It is commercially supplied as a powder with an average Mw of ~20,000 Da and is available in two principal comonomer mole ratios: 1:1 (Sigma-Aldrich 434558) for general scale control and pigment/filler dispersion, and 3:1 (Sigma-Aldrich 434566) optimized for boiler water treatment, iron oxide dispersion, and calcium salt crystal modification . The copolymer derives its functional versatility from the combination of strong acid sulfonate groups and weak acid carboxylate groups, conferring high charge density, slight surface activity, and low foaming [2].

Why Generic Substitution of 2,5-Furandione, Polymer with Ethenylbenzene, Sulfonated, Sodium Salt Is Scientifically Unsupported


The performance profile of this sulfonated styrene-maleic anhydride copolymer is determined by three interdependent structural variables—sulfonated styrene-to-maleic acid mole ratio, molecular weight, and degree of sulfonation—each of which directly governs charge density, thermal stability, and substrate-specific dispersancy [1]. Commercially available variants differ in comonomer ratio (1:1 vs. 3:1), and research-grade analogs with sulfonation degrees ranging from 18 to 83 mol% exhibit systematically different intrinsic viscosities, equivalent conductivities, and conformational chain behavior in aqueous solution [2]. Simple in-class substitution without matching these structural parameters risks loss of multi-scale inhibition breadth, compromised thermal resilience, or inadequate iron oxide dispersancy—deficiencies that may not be evident from nominal chemical identity alone [3].

Quantitative Differentiation Evidence for 2,5-Furandione, Polymer with Ethenylbenzene, Sulfonated, Sodium Salt vs. Closest Analogs


Thermal Stability Advantage of SSMA Copolymer Over Lignosulfonate in High-Temperature Wellbore and Boiler Applications

In high-temperature drilling fluid and boiler water applications, the sulfonated styrene-maleic anhydride (SSMA) copolymer demonstrates operational thermal stability up to approximately 204°C (400°F), compared to lignosulfonate, which is typically limited to about 149°C (300°F) for the same deflocculant function [1]. This 55°C differential enables SSMA to serve as the primary polymeric deflocculant when operations transition into deeper, hotter zones where lignosulfonate thermally degrades and loses rheological control [1]. The thermal decomposition temperature of SSMA was independently determined by TG analysis to exceed 673 K (~400°C) [2].

Thermal stability Drilling fluids Boiler water treatment Deflocculant

Broader Scale Inhibition Spectrum of SSS/MA Copolymer vs. Polyacrylic Acid Homopolymer in Cooling Water Systems

The sulfonated styrene-maleic anhydride copolymer (SSS/MA) delivers scale inhibition rates exceeding 90% simultaneously against calcium carbonate, calcium phosphate, and calcium sulfate scales, while also stabilizing zinc ions at >90% efficiency [1]. In contrast, polyacrylic acid (PAA) homopolymers are recognized primarily for calcium carbonate inhibition and dispersion, with substantially weaker performance against calcium phosphate and sulfate scales due to the absence of sulfonate functionality [2]. In a separate static scale inhibition study, SSMA achieved a CaCO₃ inhibition rate of 61.53% and a CaSO₄ inhibition rate of 56.21% under the specific test conditions employed [3], illustrating performance variability dependent on test methodology, dosage, and water chemistry. When combined with organophosphonates at 3–15 mg/L, SSS/MA scale inhibition rates can reach 98% in circulating cooling water and low-pressure boiler applications [1].

Scale inhibition Cooling water treatment Calcium carbonate Calcium phosphate Calcium sulfate

Iron Oxide Dispersancy of SSMA Copolymer vs. Polyacrylate and Polymethacrylate Homopolymers in Industrial Water Systems

Under stressed industrial water system conditions, SSMA copolymer provides superior iron oxide (Fe₂O₃) dispersancy compared to polyacrylic acid (PAA) and polymethacrylic acid (PMAA) homopolymers on certain particulate substrates [1]. The mechanistic basis for this advantage lies in SSMA's dual sulfonate-carboxylate functionality: carboxylate groups adsorb strongly onto iron oxide particle surfaces while sulfonate groups retain residual negative charge for inter-particle electrostatic repulsion, preventing aggregation and deposition [1]. PAA and PMAA, possessing only carboxylate functionality, can become strongly attached to particles with diminished residual charge available for dispersion [1]. Zeta potential measurements on iron oxide suspensions confirm that copolymers, as a class, produce a markedly greater increase in negative surface charge on iron oxide particles compared to homopolymers [2]. In a separate laboratory dispersancy assay, SSMA alone demonstrated quantifiable iron oxide dispersion via absorbance measurement at 450 nm, and a synergistic blend of SSMA with DPPA (diethylenetriamine penta(methylene phosphonic acid)) dispersed nearly 4 times the iron oxide load of DPPA alone and over 2 times that of SSMA alone [3].

Iron oxide dispersion Boiler water Corrosion product control Homopolymer comparison

Anti-Redeposition and Detergency Performance of Sulfonated Styrene-Maleic Anhydride Copolymer vs. Homopolymer, Polymaleic Anhydride, Polyacrylic Acid, and STPP

In a standardized 10-cycle fabric washing test (25°C, 24°H hard water, 30 min per cycle), a 3:1 sulfonated styrene/maleic anhydride copolymer with molecular weight of 34,000 reduced ash deposition on cotton test cloths to 1.2%, compared to 6.4% with no polymer (control) [1]. This same copolymer reduced ash deposition to a level lower than that achieved by a sulfonated styrene homopolymer of molecular weight 500,000 [1]. Furthermore, under identical wash conditions, the 3:1 sulfonated styrene-MA copolymer (MW 34,000) delivered better detergency than polymaleic anhydride, polyacrylic acid, or sodium tripolyphosphate (STPP) when each was used as the polymeric builder at equivalent dosage [1]. Additional comparative testing showed that the 3:1 SSMA copolymer (P1, MW 34,000) achieved 1.2% ash with calcite present vs. 5.1% ash without calcite, while a 3:1 acrylamide/acrylic acid copolymer (P2, MW 101,200) achieved 1.2% and 5.4% ash respectively, and a 2-hydroxyethyl acrylate/acrylic acid copolymer (P4, MW 7,900) achieved 2.2% and 4.8% ash [1].

Anti-redeposition Detergent builder Fabric washing Ash deposition

Gypsum Scale Inhibition Ranking: SSMA (PMAS) Position Among Maleic Acid-Based Copolymers

In a systematic evaluation of polymers as gypsum (CaSO₄·2H₂O) scale inhibitors, maleic acid-based copolymers were ranked by performance: poly(maleic acid) homopolymer (PMA) > poly(maleic acid-co-sulfonated styrene) (PMAS, i.e., SSMA) > poly(maleic acid-co-vinyl pyrrolidone) MW 15k (PMVP1) > PMVP MW 60k (PMVP2) [1]. This ranking positions SSMA (PMAS) as the highest-performing maleic acid copolymer after PMA homopolymer, and superior to maleic acid-vinyl pyrrolidone copolymers across different molecular weights [1]. The study further established that within the broader polymer landscape, the overall gypsum inhibition ranking was PAA > PMA > PASP > CMI-25 > PESA, with SSMA fitting between PMA and PMVP within the maleic copolymer subcategory [1]. Divalent (Cu, Zn, Mn) and trivalent (Al, Fe) metal ions were found to be ineffective as standalone gypsum inhibitors and exhibited antagonistic effects on polymer performance [1].

Gypsum scale Maleic acid copolymers Performance ranking Oilfield scale

Best-Fit Application Scenarios for 2,5-Furandione, Polymer with Ethenylbenzene, Sulfonated, Sodium Salt Based on Quantitative Evidence


High-Temperature Boiler Water Scale and Sludge Control (≥150°C Operating Temperature)

In boiler systems operating above 150°C where lignosulfonate-based dispersants thermally degrade (stability limit ~149°C), SSMA copolymer retains full functionality to ~204°C, making it the appropriate polymeric dispersant for medium- to high-pressure steam generators [1]. The 3:1 sulfonated styrene-to-maleic acid ratio variant (Sigma-Aldrich 434566) is specifically formulated as a crystal modifier for calcium salts and an excellent dispersant for iron oxide, directly preventing sludge accumulation on heat transfer surfaces [2]. At typical feed rates of 2.5–25 ppm (as established in US Patent 4,288,327), SSMA controls calcium phosphate, silicate, and iron oxide deposits that would otherwise reduce heat transfer efficiency and increase fuel consumption [3]. The low-foaming characteristic is particularly valuable in boiler systems where excessive foam can cause carryover and water level control issues [4].

Circulating Cooling Water Treatment Requiring Multi-Scale Inhibition Without Phosphorus

For cooling towers and recirculating cooling water systems where regulatory pressure mandates phosphorus-free treatment programs, SSMA copolymer provides broad-spectrum scale inhibition (>90% against CaCO₃, calcium phosphate, and CaSO₄) without contributing to eutrophication risk [5]. The copolymer can be dosed at 3–15 mg/L in combination with organic phosphonates for enhanced performance, achieving up to 98% scale inhibition rates [5]. When formulated with zinc salts, SSMA also provides effective carbon steel corrosion protection—a benefit not obtainable with polyacrylic acid homopolymers alone [5]. The dual sulfonate-carboxylate architecture provides both threshold scale inhibition (carboxylate binding to crystal growth sites) and particulate dispersion (sulfonate-mediated electrostatic repulsion), addressing the two primary fouling mechanisms in a single additive [6].

High-Temperature Oilfield Drilling Fluid Deflocculant for Deep, Hot Zones

In deep drilling operations where bottom-hole temperatures exceed 150°C, SSMA copolymer serves as the primary deflocculant for bentonite-based water muds, replacing lignosulfonate which is only effective to ~149°C [1]. The low molecular weight (1,000–5,000 Da for drilling-grade SSMA) enables attachment to clay platelet edges via numerous hydrogen bonds, while the sulfonate groups maintain high charge density to keep the fluid deflocculated at elevated temperatures [7]. Field and laboratory evaluations confirm no fluid thickening up to 500°F (260°C), and the deflocculated state at high temperatures improves filtration performance [7]. The five-membered furan ring from maleic anhydride and the benzene ring from the styrene sulfonate monomer both contribute to the copolymer's thermal stability [7].

Carbonate-Built Laundry Detergent Formulations as Anti-Redeposition Agent

In phosphate-free laundry detergent formulations built with sodium carbonate and calcite, a 3:1 sulfonated styrene-maleic anhydride copolymer (MW ~34,000) at 0.7% dosage reduces fabric ash deposition to approximately 1.2% after 10 washes, representing an ~81% reduction vs. the no-polymer control (6.4% ash) [8]. Critically, this copolymer outperforms both a sulfonated styrene homopolymer and conventional builders including polyacrylic acid and sodium tripolyphosphate in direct comparative testing [8]. This differentiation enables detergent manufacturers to formulate effective carbonate-based products that meet phosphate restrictions while maintaining acceptable fabric whiteness retention, a performance parameter where many alternative polymeric dispersants underperform [8].

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